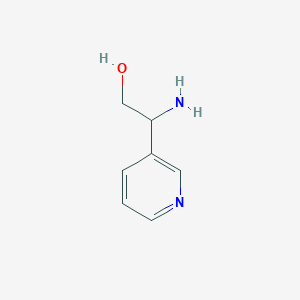

2-Amino-2-(pyridin-3-yl)ethanol

Description

The exact mass of the compound 1-(3-Pyridinyl)-2-hydroxyethylamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-2-pyridin-3-ylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c8-7(5-10)6-2-1-3-9-4-6/h1-4,7,10H,5,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTBSTLCUXKGLPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00370376 | |

| Record name | 1-(3-Pyridinyl)-2-hydroxyethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

372144-01-9 | |

| Record name | β-Amino-3-pyridineethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=372144-01-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Pyridinyl)-2-hydroxyethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 372144-01-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-2-(pyridin-3-yl)ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Amino-2-(pyridin-3-yl)ethanol, a heterocyclic compound of interest in medicinal chemistry and materials science. The following sections detail its chemical identity, key physical and chemical parameters, and general experimental methodologies for their determination.

Chemical Identity and Structure

This compound is a pyridine derivative characterized by an amino group and a hydroxyl group attached to an ethyl chain substituent on the pyridine ring. Its structure contains a chiral center, meaning it can exist as (R) and (S) enantiomers.

| Identifier | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₇H₁₀N₂O[1][2] |

| Molecular Weight | 138.17 g/mol [1][2] |

| Canonical SMILES | C1=CC(=CN=C1)C(CO)N |

| InChI Key | RTBSTLCUXKGLPI-UHFFFAOYSA-N[1][2] |

| CAS Number | Not explicitly found for the 3-pyridyl isomer, but related isomers are documented. |

Physicochemical Properties

The physicochemical properties of a compound are critical in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. A summary of the known and estimated properties for this compound is presented below.

| Property | Value / Description | Source |

| Physical State | Solid at room temperature. | [1][2] |

| Appearance | White to off-white or pale yellow crystalline powder.[3][4] | [3][4] |

| Melting Point | Data for the specific 3-pyridyl isomer is not readily available. A related compound, the oxalate salt of a synthetic precursor, has a melting point of 158 °C.[5] | [5] |

| Boiling Point | Not determined. Subject to decomposition at high temperatures. | N/A |

| Solubility | Expected to have good solubility in water and other polar solvents due to the presence of polar amino and hydroxyl groups capable of hydrogen bonding.[3][4] | [3][4] |

| pKa (Acid-Base) | Exhibits amphoteric behavior. The primary amino group typically has a pKa around 9-10. The pyridine nitrogen is weakly basic with a pKa around 5.2. The hydroxyl group is very weakly acidic with a pKa of approximately 15.[3] | [3] |

| LogP (Octanol-Water Partition Coefficient) | Not experimentally determined. The presence of polar groups suggests a low LogP value, indicating hydrophilicity. | N/A |

Experimental Methodologies

The determination of the physicochemical properties listed above involves a range of standard laboratory techniques. Below are outlines of common protocols.

1. Melting Point Determination:

-

Principle: The melting point is the temperature at which a solid turns into a liquid at atmospheric pressure. For a pure crystalline solid, this transition occurs over a narrow temperature range.

-

Methodology (Capillary Method):

-

A small, dry sample of the crystalline compound is packed into a thin-walled capillary tube.

-

The capillary tube is placed in a melting point apparatus (e.g., a Thiele tube with oil or a digital melting point device).

-

The sample is heated slowly and evenly.

-

The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire solid has melted (clear point) are recorded as the melting range.

-

2. Solubility Determination:

-

Principle: Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature.

-

Methodology (Shake-Flask Method):

-

An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, ethanol, buffer solution) in a sealed flask.

-

The flask is agitated (e.g., shaken or stirred) at a constant temperature for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.

-

The suspension is then filtered or centrifuged to remove the undissolved solid.

-

The concentration of the dissolved compound in the clear supernatant or filtrate is measured using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

3. pKa Determination:

-

Principle: The pKa is the negative base-10 logarithm of the acid dissociation constant (Ka) of a solution. It is the pH at which a chemical species is 50% protonated and 50% deprotonated.

-

Methodology (Potentiometric Titration):

-

A precise amount of the compound is dissolved in a suitable solvent (usually water or a water-cosolvent mixture).

-

A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is incrementally added to the sample solution using a burette.

-

The pH of the solution is measured with a calibrated pH meter after each addition of the titrant.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa value corresponds to the pH at the half-equivalence point(s) on the curve.

-

4. LogP Determination:

-

Principle: The octanol-water partition coefficient (P) is a measure of a compound's lipophilicity. LogP is the logarithm of the ratio of the concentration of the compound in octanol to its concentration in water at equilibrium.

-

Methodology (Shake-Flask Method):

-

The compound is dissolved in a biphasic system of n-octanol and water (or a buffer) that have been pre-saturated with each other.

-

The mixture is shaken vigorously to allow the compound to partition between the two immiscible layers until equilibrium is reached.

-

The layers are separated by centrifugation.

-

The concentration of the compound in each phase is determined using an appropriate analytical method (e.g., UV-Vis spectrophotometry or HPLC).

-

LogP is calculated as: LogP = log ( [Concentration]octanol / [Concentration]water ).

-

Workflow Visualization

The logical flow for the characterization of a novel chemical entity like this compound is crucial for systematic drug discovery and development. The following diagram illustrates a typical workflow.

This guide serves as a foundational resource for professionals engaged in the study and application of this compound, providing essential data and procedural context for further research and development activities.

References

- 1. 2-amino-2-pyridin-3-yl-ethanol AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. 2-amino-2-pyridin-3-yl-ethanol AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. Buy 2-Amino-2-(pyridin-2-yl)ethanol | 724463-80-3 [smolecule.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Synthesis routes of 2-Amino-2-(pyridin-3-yl)acetonitrile [benchchem.com]

In-Depth Technical Guide to the Structure Elucidation of 2-Amino-2-(pyridin-3-yl)ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies for the structure elucidation of 2-Amino-2-(pyridin-3-yl)ethanol. The document details predicted and expected analytical data, outlines experimental protocols, and presents visual workflows to aid in the characterization of this compound.

Chemical Structure and Properties

Chemical Formula: C₇H₁₀N₂O Molecular Weight: 138.17 g/mol Structure:

This compound is a solid at room temperature and possesses a chiral center at the carbon atom bonded to the amino and hydroxyl groups.[1]

Spectroscopic Data for Structure Elucidation

Due to the limited availability of published experimental spectra for this compound, this section presents predicted data based on established spectroscopic principles and data from analogous compounds. These predictions serve as a robust guide for researchers in interpreting experimental results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Predicted Coupling Constants (J) in Hz |

| ~8.50 | d | 1H | H-2 (Pyridine) | J ≈ 2.0 Hz |

| ~8.45 | dd | 1H | H-6 (Pyridine) | J ≈ 4.8, 1.5 Hz |

| ~7.75 | dt | 1H | H-4 (Pyridine) | J ≈ 8.0, 2.0 Hz |

| ~7.35 | dd | 1H | H-5 (Pyridine) | J ≈ 8.0, 4.8 Hz |

| ~4.50 | t | 1H | CH-OH | J ≈ 5.5 Hz |

| ~3.60 | m | 2H | CH₂-OH | |

| ~4.90 (broad) | s | 1H | OH | |

| ~2.10 (broad) | s | 2H | NH₂ |

Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

| ~148.5 | C-6 (Pyridine) |

| ~148.0 | C-2 (Pyridine) |

| ~140.0 | C-3 (Pyridine) |

| ~135.0 | C-4 (Pyridine) |

| ~123.5 | C-5 (Pyridine) |

| ~65.0 | CH₂-OH |

| ~58.0 | CH-NH₂ |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is employed to identify the functional groups present in a molecule.

Predicted FTIR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | O-H stretch (alcohol), N-H stretch (amine) |

| 3100-3000 | Medium | C-H stretch (aromatic) |

| 2950-2850 | Medium | C-H stretch (aliphatic) |

| 1600-1450 | Medium-Strong | C=C and C=N stretching (pyridine ring) |

| 1450-1350 | Medium | C-H bend (aliphatic) |

| 1200-1000 | Strong | C-O stretch (primary alcohol) |

| 900-650 | Medium-Strong | C-H out-of-plane bend (aromatic) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z Ratio | Predicted Fragment Ion |

| 138 | [M]⁺ (Molecular Ion) |

| 121 | [M - NH₃]⁺ |

| 108 | [M - CH₂O]⁺ |

| 93 | [C₅H₄NCH₂]⁺ (Benzylic cleavage) |

| 78 | [C₅H₄N]⁺ (Pyridine ring) |

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for the structural confirmation of this compound.

Methodology:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid sample for ¹H NMR and 20-30 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of a polar solvent is crucial for this polar molecule.

-

Filter the solution through a glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

-

Instrument Parameters (for a 500 MHz Spectrometer):

-

¹H NMR:

-

Acquire the spectrum at 25 °C.

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).

-

Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

Apply a relaxation delay of 1-2 seconds.

-

-

¹³C NMR:

-

Acquire the spectrum at 25 °C.

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-160 ppm).

-

Use a proton-decoupled pulse sequence.

-

A higher number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

-

Apply a relaxation delay of 2-5 seconds.

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the spectra and set the reference (e.g., the residual solvent peak of DMSO-d₆ at δ 2.50 for ¹H and δ 39.52 for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Analyze the chemical shifts, multiplicities, and coupling constants.

-

FTIR Spectroscopy

Objective: To identify the functional groups in this compound.

Methodology (Attenuated Total Reflectance - ATR):

-

Sample Preparation:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrument Parameters:

-

Collect a background spectrum of the empty, clean ATR crystal.

-

Apply pressure to the sample using the instrument's pressure clamp to ensure good contact with the crystal.

-

Collect the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the absorbance or transmittance spectrum.

-

Identify and label the major absorption bands and assign them to the corresponding functional groups.

-

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology (Electron Ionization - EI):

-

Sample Introduction:

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for a solid sample.

-

Heat the probe to volatilize the sample into the ion source.

-

-

Instrument Parameters:

-

Set the ionization energy to 70 eV.

-

The ion source temperature should be maintained at an appropriate level (e.g., 200-250 °C) to ensure vaporization without thermal decomposition.

-

Scan a mass range that includes the expected molecular ion (e.g., m/z 40-200).

-

-

Data Analysis:

-

Identify the molecular ion peak ([M]⁺).

-

Analyze the fragmentation pattern by identifying the major fragment ions and proposing their structures. The "nitrogen rule" (an odd molecular weight suggests an odd number of nitrogen atoms) can be a useful initial check.

-

Visualization of Workflows

The following diagrams illustrate the logical workflows for the structure elucidation process.

Caption: General workflow for the structure elucidation of an organic compound.

Biological Context

While specific signaling pathways for this compound are not extensively documented, its structural motifs are present in molecules with known biological activities. For instance, the pyridinyl-ethanolamine scaffold is a component of various pharmacologically active compounds. Further research is warranted to explore the potential biological targets and signaling pathways of this particular molecule.

The following diagram illustrates a hypothetical workflow for investigating the biological activity of this compound.

References

The Ascending Profile of Pyridine-Amino Alcohol Derivatives in Therapeutic Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridine ring, a fundamental heterocyclic scaffold, is a cornerstone in medicinal chemistry, gracing the structures of numerous natural products and synthetic drugs.[1] Its unique electronic properties and ability to engage in various intermolecular interactions make it a privileged structure in drug design.[2][3] When coupled with an amino alcohol moiety, a pharmacophore known for its presence in various biologically active compounds, the resulting pyridine-amino alcohol derivatives emerge as a promising class of molecules with a wide spectrum of therapeutic potential. This technical guide provides a comprehensive overview of the current state of research into the biological activities of pyridine-amino alcohol derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. This document aims to serve as a valuable resource for researchers and professionals in the field of drug discovery and development by presenting quantitative data, detailed experimental protocols, and insights into their mechanisms of action.

Anticancer Activity

Pyridine-containing compounds have demonstrated significant potential as anticancer agents, with several derivatives exhibiting potent cytotoxic activity against various cancer cell lines.[4][5][6] The incorporation of an amino alcohol side chain can further enhance this activity, potentially through increased solubility, altered binding interactions with biological targets, or novel mechanisms of action.

Quantitative Data for Anticancer Activity

The in vitro anticancer efficacy of pyridine derivatives is commonly expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of cancer cells by 50%. While specific data for a wide range of pyridine-amino alcohol derivatives is still emerging, the following table summarizes the IC50 values for some representative pyridine compounds, highlighting the potential of this structural class.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

| Pyridine-Urea 8e | MCF-7 (Breast) | 0.22 | Doxorubicin | 1.93 |

| Pyridine-Urea 8n | MCF-7 (Breast) | 1.88 | Doxorubicin | 1.93 |

| Fused Pyridine 11d | MCF-7 (Breast) | 5.95 | Doxorubicin | 8.48 |

| Fused Pyridine 11d | HCT-116 (Colon) | 6.09 | Doxorubicin | 8.15 |

| Pyrazolo[3,4-b]pyridine 8b | A-549 (Lung) | 2.9 | - | - |

| Pyrazolo[3,4-b]pyridine 8b | HEPG2 (Liver) | 2.6 | - | - |

| Pyrazolo[3,4-b]pyridine 8b | HCT-116 (Colon) | 2.3 | - | - |

| 1,2,4 Triazole Pyridine TP6 | B16F10 (Melanoma) | 41.12 - 61.11 | - | - |

Note: The table includes data for various pyridine derivatives to illustrate the potential of the pyridine scaffold. Data specific to a broad range of pyridine-amino alcohol derivatives is a subject of ongoing research.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation. It is a standard preliminary test for evaluating the cytotoxic potential of new chemical entities.

Detailed Methodology:

-

Compound Dilution: Prepare a stock solution of the pyridine-amino alcohol derivative. In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. This is then further diluted to achieve a final concentration of approximately 5 × 10⁵ colony-forming units (CFU)/mL in the wells.

-

Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the diluted compound.

-

Controls: Include a positive control well containing the microorganism in broth without any compound, and a negative control well containing only the broth to ensure sterility.

-

Incubation: Incubate the plate at 35-37°C for 18-24 hours for bacteria, and at a suitable temperature for 24-48 hours for fungi.

-

MIC Determination: After incubation, the MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by using a microplate reader.

Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases, including arthritis, cardiovascular diseases, and cancer. Pyridine derivatives have been explored as potential anti-inflammatory agents, with some compounds exhibiting significant inhibitory effects on inflammatory mediators. [7]The amino alcohol functionality can contribute to these effects by interacting with key enzymes or receptors involved in the inflammatory cascade.

Quantitative Data for Anti-inflammatory Activity

The anti-inflammatory activity of compounds is often evaluated in vitro by measuring the inhibition of inflammatory enzymes like cyclooxygenases (COX) or in vivo using models such as the carrageenan-induced paw edema assay. The following table includes IC50 values for some pyridine derivatives against COX enzymes and percentage inhibition in the paw edema model.

| Compound ID | Assay | IC50 (µM) / % Inhibition | Reference Compound | IC50 (µM) / % Inhibition |

| Pyridine derivative 7a | NO Inhibition (LPS-stimulated RAW 264.7) | 76.6 | - | - |

| Pyridine derivative 7f | NO Inhibition (LPS-stimulated RAW 264.7) | 96.8 | - | - |

| 3-Hydroxy pyridine-4-one A | Carrageenan-induced paw edema | 67% (at 20 mg/kg) | Indomethacin | 60% (at 10 mg/kg) |

| Pyrimidinone-linked thiazole | - | - | - | - |

Note: This table highlights the anti-inflammatory potential of pyridine-based structures. More specific data on pyridine-amino alcohol derivatives is needed to fully assess their efficacy in this area.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to screen for the acute anti-inflammatory activity of new compounds.

Workflow for Carrageenan-Induced Paw Edema Assay

Detailed Methodology:

-

Animal Grouping: Divide rats into groups, including a control group, a standard drug group (e.g., indomethacin), and test groups for different doses of the pyridine-amino alcohol derivative.

-

Compound Administration: Administer the test compounds and the standard drug intraperitoneally or orally to the respective groups. The control group receives the vehicle.

-

Induction of Inflammation: After a specific period (e.g., 30-60 minutes) to allow for drug absorption, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat to induce localized inflammation and edema.

-

Paw Volume Measurement: Measure the volume of the injected paw at various time points (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.

-

Data Analysis: Calculate the percentage of edema inhibition for each treated group in comparison to the control group at each time point.

Signaling Pathways

Understanding the molecular mechanisms by which pyridine-amino alcohol derivatives exert their biological effects is crucial for their rational design and development as therapeutic agents. While specific pathways modulated by this particular class of compounds are still under active investigation, several key signaling pathways are known to be affected by various pyridine derivatives and are relevant to their observed anticancer and anti-inflammatory activities.

JAK-STAT Signaling Pathway

The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is a critical signaling cascade involved in immunity, cell proliferation, and apoptosis. Dysregulation of this pathway is implicated in various cancers and inflammatory diseases.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis. Aberrant MAPK signaling is a hallmark of many cancers.

PI3K-Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)-Akt signaling pathway is a key regulator of cell survival, proliferation, and metabolism. Its dysregulation is frequently observed in cancer and inflammatory disorders.

Conclusion and Future Directions

Pyridine-amino alcohol derivatives represent a promising and versatile scaffold for the development of new therapeutic agents. The available data, primarily from broader studies on pyridine derivatives, strongly suggest that this specific subclass holds significant potential in the fields of oncology, infectious diseases, and inflammatory disorders.

To fully unlock the therapeutic potential of pyridine-amino alcohol derivatives, future research should focus on several key areas:

-

Focused Synthesis and Screening: A more systematic approach to the synthesis and biological evaluation of a diverse library of pyridine-amino alcohol derivatives is needed to establish clear structure-activity relationships.

-

Mechanism of Action Studies: In-depth investigations into the molecular mechanisms of action of the most potent compounds are crucial to identify their specific cellular targets and the signaling pathways they modulate.

-

In Vivo Efficacy and Safety: Promising candidates from in vitro studies should be advanced to preclinical in vivo models to evaluate their efficacy, pharmacokinetic properties, and safety profiles.

By addressing these research gaps, the scientific community can pave the way for the development of novel and effective drugs based on the pyridine-amino alcohol scaffold, ultimately contributing to the advancement of human health.

References

- 1. ajrconline.org [ajrconline.org]

- 2. researchgate.net [researchgate.net]

- 3. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Anticancer activities of some newly synthesized pyridine, pyrane, and pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: 2-Amino-2-(pyridin-3-yl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available information on 2-Amino-2-(pyridin-3-yl)ethanol (CAS Number: 372144-01-9). It is important to note that publicly accessible, in-depth experimental data, including detailed protocols and biological signaling pathways, for this specific compound is exceedingly scarce. This document summarizes the confirmed chemical identity and provides context based on related chemical structures. The guide is intended to serve as a foundational resource for researchers and professionals in drug development, highlighting the current knowledge gaps and potential areas for future investigation.

Chemical Identification and Properties

This compound is a chemical compound with the molecular formula C₇H₁₀N₂O.

Table 1: Chemical Identifiers and Basic Properties

| Property | Value | Source |

| CAS Number | 372144-01-9 | Alchem Pharmtech[1] |

| Molecular Formula | C₇H₁₀N₂O | Sigma-Aldrich[2] |

| Molecular Weight | 138.17 g/mol | Sigma-Aldrich[2] |

| Physical Form | Solid | Sigma-Aldrich[2] |

Synonyms and Related Compounds

While specific synonyms for this compound are not widely documented, it is crucial to distinguish it from its isomers and related structures for which more information is available.

Table 2: Related Compounds and their CAS Numbers

| Compound Name | CAS Number |

| 2-Amino-2-(pyridin-2-yl)ethanol | 724463-80-3[3] |

| (R)-2-Amino-2-(pyridin-3-yl)ethanol | 1213054-10-4[2] |

| 2-Amino-1-(pyridin-2-yl)ethanol | 89943-14-6[4] |

| 2-Amino-2-(pyridin-2-yl)ethan-1-ol dihydrochloride | 1187930-63-7[5] |

The structural similarity to these compounds, particularly the pyridin-2-yl isomer, suggests that this compound may possess analogous chemical reactivity and potential biological activities. However, the positional difference of the nitrogen atom in the pyridine ring can significantly influence its electronic properties, binding affinities to biological targets, and metabolic stability.

Experimental Data and Protocols

A thorough search of scientific literature and chemical databases reveals a significant lack of published experimental data for this compound. There are no detailed experimental protocols for its synthesis, purification, or analysis readily available in the public domain. Similarly, no quantitative data regarding its biological activity, such as IC₅₀ or Kᵢ values, have been found.

For researchers interested in working with this compound, it is recommended to adapt general synthetic procedures for analogous amino(pyridinyl)ethanol derivatives. An example of a potential, though unverified, synthetic approach could involve the reduction of a corresponding amino ketone or the aminolysis of an appropriate epoxide.

Potential Biological Significance and Signaling Pathways

Due to the absence of specific biological studies on this compound, no signaling pathways have been elucidated for this compound. However, the pyridine moiety is a common scaffold in many biologically active molecules and approved drugs. Pyridine derivatives are known to interact with a wide range of biological targets, including enzymes and receptors.

Based on the broader class of amino-pyridinyl compounds, one could hypothesize potential, yet unproven, areas of biological relevance. For instance, similar structures have been investigated for their roles in neurological disorders and as enzyme inhibitors.[4]

Logical Relationship Diagram: General Drug Discovery Workflow

The following diagram illustrates a generalized workflow for the investigation of a novel chemical entity like this compound, highlighting the missing data for this specific compound.

References

- 1. benchchem.com [benchchem.com]

- 2. 2-amino-2-pyridin-3-yl-ethanol AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. 2-[N-Methyl-N-(2-pyridyl)amino]ethanol | C8H12N2O - BuyersGuideChem [buyersguidechem.com]

- 4. Buy 2-Amino-2-(pyridin-2-yl)ethanol | 724463-80-3 [smolecule.com]

- 5. 2-amino-2-pyridin-3-yl-ethanol AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

Spectroscopic Data and Experimental Protocols for 2-Amino-2-(pyridin-3-yl)ethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data (NMR, IR, and MS) for the compound 2-Amino-2-(pyridin-3-yl)ethanol. Due to the limited availability of direct experimental spectra in public databases, this guide presents a detailed analysis based on predicted data and characteristic values derived from analogous structures. This information is crucial for the identification, characterization, and quality control of this compound in research and drug development settings.

Spectroscopic Data Summary

The following tables summarize the predicted and expected spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Coupling Constants (J) Hz |

| ~8.55 | d | 1H | H-2 (Py) | ~2.0 |

| ~8.45 | dd | 1H | H-6 (Py) | ~4.8, 1.5 |

| ~7.80 | dt | 1H | H-4 (Py) | ~8.0, 2.0 |

| ~7.35 | dd | 1H | H-5 (Py) | ~8.0, 4.8 |

| ~4.80 | t | 1H | OH | ~5.5 |

| ~3.90 | dd | 1H | CH-OH | ~7.5, 5.0 |

| ~3.55 | m | 1H | CH₂-OH (a) | ~11.0, 5.0 |

| ~3.40 | m | 1H | CH₂-OH (b) | ~11.0, 7.5 |

| ~2.10 | s (broad) | 2H | NH₂ | - |

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

| ~148.5 | C-6 (Py) |

| ~148.0 | C-2 (Py) |

| ~140.0 | C-4 (Py) |

| ~135.0 | C-3 (Py) |

| ~123.5 | C-5 (Py) |

| ~65.0 | CH₂-OH |

| ~60.0 | CH-NH₂ |

Note: Py = Pyridine. Chemical shifts are predicted and may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | O-H stretch (alcohol), N-H stretch (primary amine) |

| 3100-3000 | Medium | C-H stretch (aromatic) |

| 2960-2850 | Medium | C-H stretch (aliphatic) |

| ~1640 | Medium | N-H bend (scissoring) |

| 1600-1450 | Medium to Strong | C=C and C=N ring stretching (pyridine) |

| 1250-1000 | Strong | C-O stretch (primary alcohol), C-N stretch |

| 900-650 | Medium to Strong | C-H out-of-plane bend (aromatic) |

Mass Spectrometry (MS)

Table 4: Expected ESI-MS Fragmentation

| m/z (relative intensity) | Proposed Fragment |

| 139.0866 | [M+H]⁺ (Molecular Ion) |

| 121.0760 | [M+H - H₂O]⁺ |

| 109.0760 | [M+H - CH₂O]⁺ |

| 93.0549 | [C₅H₅N-CH₂]⁺ |

| 78.0498 | [C₅H₅N]⁺ (Pyridine) |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below. These represent standard operating procedures and may be adapted based on the specific instrumentation available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

-

¹H NMR Acquisition:

-

The ¹H NMR spectrum is recorded on a 500 MHz spectrometer.

-

A standard single-pulse experiment is used with a 90° pulse width.

-

The spectral width is set to cover the range of -2 to 12 ppm.

-

A sufficient relaxation delay (e.g., 5 seconds) is applied between scans.

-

Typically, 16 to 64 scans are acquired for a good signal-to-noise ratio.

-

The free induction decay (FID) is processed with an exponential window function (line broadening of 0.3 Hz) prior to Fourier transformation.

-

-

¹³C NMR Acquisition:

-

The ¹³C NMR spectrum is recorded on the same spectrometer at a frequency of 125 MHz.

-

A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance sensitivity.

-

The spectral width is set to cover the range of 0 to 200 ppm.

-

A relaxation delay of 2 seconds is used.

-

A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

-

The FID is processed with an exponential window function (line broadening of 1-2 Hz).

-

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

-

Instrument Setup:

-

The FTIR spectrometer is equipped with a diamond ATR accessory.

-

A background spectrum of the clean, empty ATR crystal is recorded.

-

-

Sample Analysis:

-

A small amount of the solid this compound is placed directly onto the ATR crystal.

-

Pressure is applied using the instrument's clamp to ensure good contact between the sample and the crystal.

-

The infrared spectrum is recorded, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

The spectrum is displayed in terms of transmittance or absorbance.

-

Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Sample Preparation:

-

Prepare a dilute solution of this compound (~1 mg/mL) in a suitable solvent mixture, such as 50:50 acetonitrile:water with 0.1% formic acid to promote protonation.

-

-

Mass Spectrometry Analysis:

-

The analysis is performed on a mass spectrometer equipped with an electrospray ionization source.

-

The sample solution is introduced into the ESI source via a syringe pump at a flow rate of 5-10 µL/min.

-

The ESI source parameters are optimized for the compound, including the capillary voltage (e.g., 3-4 kV), nebulizing gas pressure, and drying gas flow rate and temperature.

-

Mass spectra are acquired in positive ion mode over a suitable m/z range (e.g., 50-300).

-

For fragmentation analysis (MS/MS), the protonated molecular ion ([M+H]⁺) is selected in the first mass analyzer and subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) in a collision cell. The resulting fragment ions are then analyzed in the second mass analyzer.

-

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

Predicted ESI-MS Fragmentation Pathway

The diagram below outlines the predicted fragmentation pathway for protonated this compound in ESI-MS.

Caption: Predicted ESI-MS Fragmentation.

Potential Therapeutic Targets for Pyridine-Based Amino Alcohols: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of potential therapeutic targets for the emerging class of pyridine-based amino alcohols. This class of compounds has garnered significant interest in medicinal chemistry due to the versatile pharmacological properties imparted by the pyridine ring and the chiral amino alcohol moiety. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to facilitate further research and drug development in this promising area.

Overview of Therapeutic Targets

Pyridine-based amino alcohols have shown inhibitory activity against a range of therapeutic targets implicated in various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. This guide focuses on five key targets:

-

Glycogen Synthase Kinase 3β (GSK-3β): A serine/threonine kinase involved in numerous cellular processes, including metabolism, cell proliferation, and apoptosis. Its dysregulation is linked to Alzheimer's disease, bipolar disorder, and diabetes.

-

Casein Kinase 1δ (CK-1δ): A serine/threonine kinase that plays a crucial role in the Wnt signaling pathway, circadian rhythms, and cell cycle regulation. It is a target of interest for cancer and neurodegenerative diseases.

-

Nuclear Factor-kappa B (NF-κB): A protein complex that controls the transcription of DNA, cytokine production, and cell survival. Aberrant NF-κB regulation is a hallmark of many inflammatory diseases and cancers.

-

Anaplastic Lymphoma Kinase (ALK): A receptor tyrosine kinase whose genetic alterations are drivers in several cancers, including non-small cell lung cancer and anaplastic large cell lymphoma.

-

Tubulin: The protein subunit of microtubules, which are essential for cell structure, intracellular transport, and cell division. Tubulin polymerization inhibitors are a well-established class of anticancer agents.

Quantitative Data: Inhibitory Activities

The following tables summarize the half-maximal inhibitory concentrations (IC50) of various pyridine-based compounds against the aforementioned targets. While the data is not exclusively for pyridine-based amino alcohols, it includes structurally related compounds that provide valuable insights into the potential of this chemical scaffold.

Table 1: Pyridine-Based Inhibitors of GSK-3β

| Compound | Scaffold | IC50 (nM) | Reference |

| Compound 8d | 6-Amino Pyridine Derivative | 770 | [1] |

| Pyrrolo[2,3-b]pyridine S01 | Pyrrolo[2,3-b]pyridine | 0.35 | [2] |

| 6-Aryl-pyrazolo[3,4-b]pyridine | Pyrazolo[3,4-b]pyridine | 1 | [3] |

| Imidazopyridine | Imidazopyridine | 4 | [4] |

Table 2: Pyridine-Based Inhibitors of CK-1δ

| Compound | Scaffold | IC50 (µM) | Reference |

| Compound 8d | 6-Amino Pyridine Derivative | 0.57 | [1] |

Table 3: Pyridine-Based Inhibitors of NF-κB

| Compound | Scaffold | IC50 (nM) | Target | Reference |

| Pyrido[2,3-d]pyrimidin-7-one | Pyrido[2,3-d]pyrimidin-7-one | 20 | NOD2-dependent NF-κB activation | [5] |

| Aminoindazole-pyrrolo[2,3-b]pyridine | Aminoindazole-pyrrolo[2,3-b]pyridine | 10 (Ki) | IKKα | [6] |

Table 4: Pyridine-Based Inhibitors of ALK

| Compound | Scaffold | IC50 (nM) | Target | Reference |

| 1H-pyrazolo[3,4-b]pyridine 10g | 1H-pyrazolo[3,4-b]pyridine | <0.5 | ALK-L1196M | [7] |

| 3,6-diaryl-1H-pyrazolo[3,4-b]pyridine 9v | 3,6-diaryl-1H-pyrazolo[3,4-b]pyridine | 1.58 | ALK | [8] |

| 2,4-pyrimidinediamine 12a | 2,4-pyrimidinediamine | 9.5 | ALKwt | [9] |

Table 5: Pyridine-Based Inhibitors of Tubulin Polymerization

| Compound | Scaffold | IC50 (µM) | Reference |

| Diarylpyridine 10t | Diarylpyridine | 0.19 - 0.33 | [10] |

| 1-benzyl-N-(2-(phenylamino)pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide 7f | Pyridine-triazole-carboxamide | 2.04 | [11] |

| 2-anilinopyridyl linked oxindole 6r | Pyridine-oxindole | 1.84 | [11] |

| Trimethoxyphenyl pyridine VI | Trimethoxyphenyl pyridine | 0.00892 | [12] |

Signaling Pathways and Mechanisms of Action

Understanding the signaling pathways and mechanisms of action is crucial for rational drug design and development. The following diagrams, generated using the DOT language, illustrate the key pathways associated with the targeted proteins.

Caption: Simplified GSK-3β signaling pathways.

Caption: Role of CK-1δ in Wnt signaling and neurodegeneration.

References

- 1. Coordinated Action of CK1 Isoforms in Canonical Wnt Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of a novel pyrrolo[2,3-b]pyridine compound as a potent glycogen synthase kinase 3β inhibitor for treating Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 6-aryl-pyrazolo[3,4-b]pyridines: potent inhibitors of glycogen synthase kinase-3 (GSK-3) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pyridyl aminothiazoles as potent inhibitors of Chk1 with slow dissociation rates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design of pyrido[2,3-d]pyrimidin-7-one inhibitors of receptor interacting protein kinase-2 (RIPK2) and nucleotide-binding oligomerization domain (NOD) cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design and Synthesis of Novel Aminoindazole-pyrrolo[2,3- b]pyridine Inhibitors of IKKα That Selectively Perturb Cellular Non-Canonical NF-κB Signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, synthesis and biological evaluation of novel diarylpyridine derivatives as tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]

An In-depth Technical Guide to the Solubility Profile of 2-Amino-2-(pyridin-3-yl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties and Expected Solubility

2-Amino-2-(pyridin-3-yl)ethanol is a small organic molecule featuring a basic pyridine ring, a primary amine, and a hydroxyl group. These functional groups are polar and capable of forming hydrogen bonds, which dictates the compound's solubility. The molecule's structure suggests an amphiphilic nature, with the polar functional groups promoting solubility in aqueous and polar organic solvents, while the pyridine ring provides some nonpolar character.

Expected Qualitative Solubility Profile:

Based on the principles of amine and alcohol solubility, the following tables summarize the anticipated solubility of this compound in various common solvents.[1][2][3]

Table 1: Expected Solubility in Common Organic Solvents

| Solvent Category | Solvent Example | Expected Solubility | Rationale |

| Polar Protic | Water | High | The amino and hydroxyl groups can form strong hydrogen bonds with water molecules.[4] |

| Methanol, Ethanol | High | The compound can act as both a hydrogen bond donor and acceptor with polar protic solvents.[3] | |

| Polar Aprotic | DMSO, DMF | High to Moderate | The polarity of these solvents can solvate the polar functional groups of the compound.[3] |

| Acetonitrile | Moderate | Less polar than DMSO, may have reduced capacity for solvation. | |

| Nonpolar | Toluene, Hexane | Low to Insoluble | The nonpolar nature of these solvents cannot effectively solvate the polar amine and hydroxyl groups. |

Table 2: Expected Aqueous Solubility as a Function of pH

| pH Condition | Expected Solubility | Rationale |

| Acidic (e.g., pH < 5) | High | As a basic compound, the pyridine ring and the amino group will be protonated in acidic conditions, forming a highly water-soluble salt.[2][5] |

| Neutral (e.g., pH ~7) | Moderate to High | The compound is likely to have good intrinsic aqueous solubility due to its polar functional groups. |

| Basic (e.g., pH > 9) | Moderate | In basic conditions, the compound will be in its neutral, free base form. Solubility may be slightly lower than in acidic conditions but still significant. |

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, a standardized experimental protocol is required. The equilibrium solubility method is a common and reliable approach.

2.1. Equilibrium Solubility Determination Protocol

This method measures the concentration of a saturated solution of the compound in a specific solvent at a constant temperature.

-

Sample Preparation : Add an excess amount of solid this compound to a known volume of the desired solvent in a sealed vial. The excess solid ensures that the solution reaches saturation.

-

Equilibration : Agitate the vials at a constant temperature (e.g., 25°C) using a shaker or rotator for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved compound.

-

Phase Separation : After equilibration, allow the vials to stand to let the undissolved solid settle. Centrifuge the samples to pellet the excess solid.

-

Sample Extraction : Carefully extract a known volume of the supernatant (the clear, saturated solution) without disturbing the solid pellet.

-

Dilution : Dilute the extracted sample with a suitable solvent to a concentration that falls within the linear range of the analytical method's calibration curve.

-

Quantification : Analyze the concentration of the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[6]

The following diagram illustrates the workflow for this protocol.

Caption: Workflow for quantitative equilibrium solubility determination.

2.2. Analytical Method for Quantification

A reverse-phase HPLC method with UV detection is well-suited for quantifying pyridine-containing compounds due to the UV absorbance of the pyridine ring.[6][7]

-

Instrument : HPLC system with a UV-Vis detector.

-

Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase : A gradient of acetonitrile and water with an acidic modifier like formic or phosphoric acid to ensure good peak shape for the basic analyte.[7]

-

Detection : UV detection at a wavelength of maximum absorbance for the pyridine ring (typically around 260 nm).

-

Calibration : Prepare a series of standard solutions of this compound of known concentrations to generate a calibration curve. The concentration of the experimental samples can then be determined by interpolation from this curve.

Logical Framework for Solubility Assessment

The assessment of a compound's solubility is a critical step in early-stage drug development, influencing formulation and delivery strategies. The following diagram outlines a decision-making process based on initial solubility findings.

Caption: Decision framework for formulation based on solubility results.

References

An In-depth Technical Guide to the Acid-Base Characteristics of 2-Amino-2-(pyridin-3-yl)ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acid-base characteristics of 2-Amino-2-(pyridin-3-yl)ethanol. Due to the limited availability of direct experimental data for this specific isomer, this guide leverages data from its close structural isomer, 2-Amino-2-(pyridin-2-yl)ethanol, to infer its acid-base properties. This document outlines the expected pKa values, details established experimental protocols for their determination, and presents visual representations of the acid-base equilibria.

Introduction

This compound is a bifunctional organic molecule containing a basic amino group, a weakly basic pyridine ring, and a very weakly acidic hydroxyl group. Its structure suggests amphoteric behavior, allowing it to act as both a proton donor and acceptor depending on the pH of the surrounding medium. Understanding the ionization state of this molecule at different pH values is crucial for drug development, as it influences key pharmacokinetic and pharmacodynamic properties such as solubility, membrane permeability, and receptor binding.

Predicted Acid-Base Properties

The expected protonation and deprotonation events are as follows:

-

Pyridinium Ion (pKa₁): The pyridine nitrogen is the most acidic of the protonated species and will be the first to deprotonate as the pH increases.

-

Ammonium Ion (pKa₂): The primary amino group is less acidic than the pyridinium ion and will deprotonate at a higher pH.

-

Hydroxyl Group (pKa₃): The hydroxyl group is a very weak acid and will only deprotonate under strongly alkaline conditions.

Estimated pKa Values

The following table summarizes the estimated pKa values for this compound, based on the data for 2-Amino-2-(pyridin-2-yl)ethanol. It is important to note that the position of the nitrogen in the pyridine ring (position 3 vs. position 2) will influence the electronic environment and thus the exact pKa values. However, these estimations provide a valuable starting point for experimental design and computational modeling.

| Ionizable Group | Estimated pKa | Description |

| Pyridinium (pyridine-N) | ~ 5.2 | Dissociation of the proton from the protonated pyridine nitrogen. |

| Ammonium (-NH₃⁺) | ~ 9-10 | Dissociation of a proton from the protonated primary amino group. |

| Hydroxyl (-OH) | ~ 15 | Dissociation of the proton from the hydroxyl group. |

Acid-Base Equilibria

The ionization of this compound can be represented by a series of equilibria. At very low pH, the molecule will be fully protonated, carrying a +2 charge. As the pH increases, it will sequentially lose protons to form a +1 species, a neutral zwitterion, and finally a -1 species at very high pH.

Caption: Acid-base equilibria of this compound.

Experimental Protocols for pKa Determination

Accurate determination of the pKa values for this compound requires experimental validation. The two most common and reliable methods are potentiometric titration and UV-Vis spectrophotometry.

Potentiometric Titration

Potentiometric titration is a highly accurate method for determining pKa values. It involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte while monitoring the pH.

Methodology:

-

Preparation of Analyte Solution: Prepare a solution of this compound of known concentration (e.g., 0.01 M) in a suitable solvent, typically purified water. To ensure a constant ionic strength, an inert salt such as KCl (0.1 M) is often added.

-

Titration Setup: Calibrate a pH meter with standard buffer solutions (e.g., pH 4, 7, and 10). Place the analyte solution in a thermostatted vessel and immerse the calibrated pH electrode and a burette tip containing the titrant (e.g., 0.1 M HCl or 0.1 M NaOH).

-

Titration Procedure:

-

To determine the pKa of the basic groups (amino and pyridine), titrate with a standardized solution of a strong acid (e.g., HCl).

-

To determine the pKa of the acidic group (hydroxyl), titrate with a standardized solution of a strong base (e.g., NaOH).

-

Add the titrant in small, precise increments and record the pH after each addition, allowing the reading to stabilize.

-

-

Data Analysis: Plot the measured pH values against the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the titration curve. The equivalence points can be identified as the points of maximum slope on the curve (inflection points), which can be determined from the first or second derivative of the titration curve.

Caption: Workflow for pKa determination by potentiometric titration.

UV-Vis Spectrophotometry

This method is particularly useful for compounds that possess a chromophore in proximity to the ionization center, leading to a change in the UV-Vis absorption spectrum upon protonation or deprotonation. Given the presence of the pyridine ring, this compound is a suitable candidate for this technique.

Methodology:

-

Preparation of Buffer Solutions: Prepare a series of buffer solutions with a range of known pH values that span the expected pKa values of the analyte.

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water). Add a small, constant aliquot of the stock solution to each buffer solution to create a series of samples with the same total analyte concentration but different pH values.

-

Spectral Measurement: Record the UV-Vis absorption spectrum for each sample over a relevant wavelength range.

-

Data Analysis:

-

Identify wavelengths where the absorbance changes significantly with pH.

-

Plot the absorbance at a selected wavelength against the pH of the buffer solutions. The resulting data should form a sigmoidal curve.

-

The pKa is the pH at the inflection point of this curve, which corresponds to the point where the concentrations of the protonated and deprotonated species are equal.

-

Caption: Workflow for pKa determination by UV-Vis spectrophotometry.

Computational pKa Prediction

In the absence of experimental data, computational methods can provide valuable estimates of pKa values. These methods typically involve calculating the Gibbs free energy change of the deprotonation reaction in the gas phase and in solution using a solvation model.

Common Approaches:

-

Quantum Mechanical (QM) Methods: These methods, such as Density Functional Theory (DFT), can provide accurate predictions of molecular properties. The pKa is calculated from the free energy difference between the protonated and deprotonated species.

-

Empirical Methods: These methods use the 3D structure of the molecule and empirical rules to predict pKa values. They are generally faster but may be less accurate than QM methods.

Conclusion

The acid-base characteristics of this compound are fundamental to its behavior in chemical and biological systems. While direct experimental data is currently lacking, this guide provides a robust framework for understanding its properties based on data from a close structural isomer and established analytical techniques. The estimated pKa values for the pyridinium, ammonium, and hydroxyl groups are approximately 5.2, 9-10, and 15, respectively. For drug development professionals, the experimental determination of these values using the detailed protocols for potentiometric titration or UV-Vis spectrophotometry is strongly recommended for accurate characterization of this compound. Computational methods can also serve as a valuable predictive tool in the early stages of research.

Exploring the Chemical Space of 2-Amino-2-(pyridin-3-yl)ethanol Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-amino-2-(pyridin-3-yl)ethanol scaffold represents a promising, yet underexplored, area in medicinal chemistry. As a structural motif incorporating a chiral amino alcohol appended to a pyridine ring, it possesses key pharmacophoric features that suggest potential for diverse biological activities. Pyridine derivatives are integral to numerous approved drugs, valued for their ability to engage in hydrogen bonding, metal coordination, and pi-stacking interactions, while the amino alcohol functionality is a common feature in bioactive molecules, contributing to target binding and influencing physicochemical properties. This technical guide aims to consolidate the current, albeit limited, understanding of the chemical space surrounding this compound derivatives. Drawing analogies from structurally related compounds, this document will outline potential synthetic strategies, prospective biological applications, and propose experimental workflows for the synthesis and evaluation of this class of molecules. While comprehensive structure-activity relationship (SAR) data for this specific scaffold is not yet publicly available, this guide will provide a foundational framework to stimulate and direct future research and development efforts.

Introduction: The Therapeutic Potential of Pyridine-Containing Compounds

The pyridine ring is a ubiquitous heterocycle in medicinal chemistry, found in a wide array of therapeutic agents with diverse mechanisms of action.[1][2][3] Its presence can significantly impact a molecule's pharmacological profile, influencing factors such as solubility, metabolic stability, and target affinity. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and can be protonated at physiological pH, which can be crucial for molecular recognition by biological targets.

The this compound core combines this privileged heterocycle with a chiral amino alcohol side chain. This combination is of particular interest as the amino and hydroxyl groups can serve as key interaction points with biological macromolecules, such as enzymes and receptors, through hydrogen bonding. The chiral center at the carbon bearing the amino and hydroxyl groups introduces stereochemical considerations that can be critical for biological activity and selectivity.

While extensive research has been conducted on various pyridine-containing scaffolds, the this compound framework remains a relatively uncharted territory. This guide seeks to bridge this knowledge gap by providing a comprehensive overview based on available data and logical extrapolation from related chemical series.

Synthetic Strategies

The synthesis of this compound and its derivatives can be approached through several established synthetic methodologies. The selection of a particular route will depend on the desired substituents on the pyridine ring, the amino group, and the ethanol moiety. Below are proposed synthetic schemes based on general organic chemistry principles and analogous transformations reported for similar structures.

General Synthetic Workflow

A general workflow for the synthesis and evaluation of this compound derivatives is depicted below. This process begins with the synthesis of a key intermediate, such as a pyridin-3-yl ketone or epoxide, followed by the introduction of the amino alcohol functionality and subsequent diversification.

Caption: General workflow for the synthesis and evaluation of this compound derivatives.

Experimental Protocols (Representative)

Protocol 2.2.1: Synthesis of this compound from 3-Acetylpyridine

This protocol outlines a potential route starting from the readily available 3-acetylpyridine.

-

α-Bromination of 3-Acetylpyridine: To a solution of 3-acetylpyridine (1.0 eq) in a suitable solvent such as acetic acid or diethyl ether, add bromine (1.0-1.2 eq) dropwise at 0 °C. The reaction mixture is stirred at room temperature until completion (monitored by TLC). The resulting α-bromo-3-acetylpyridine is then isolated by extraction and purified.

-

Azide Displacement: The α-bromo-3-acetylpyridine (1.0 eq) is dissolved in a polar aprotic solvent like DMF, and sodium azide (1.5-2.0 eq) is added. The mixture is stirred at room temperature or slightly elevated temperature until the reaction is complete. The resulting α-azido-3-acetylpyridine is isolated by aqueous workup and extraction.

-

Reduction of Azide and Ketone: The crude α-azido-3-acetylpyridine is dissolved in a suitable solvent like methanol or ethanol. A reducing agent such as sodium borohydride (NaBH4) (2.0-3.0 eq) is added portion-wise at 0 °C. The reaction is stirred until both the azide and ketone functionalities are reduced. The reaction is quenched, and the product, this compound, is isolated and purified by column chromatography.

Protocol 2.2.2: N-Alkylation/Acylation for Derivative Synthesis

-

N-Alkylation: To a solution of this compound (1.0 eq) and a suitable base (e.g., K2CO3, Et3N) in a solvent like acetonitrile or DMF, add the desired alkyl halide (1.0-1.2 eq). The reaction mixture is stirred at room temperature or heated until completion. The product is isolated by extraction and purified by chromatography.

-

N-Acylation: To a solution of this compound (1.0 eq) and a base (e.g., pyridine, Et3N) in a solvent like dichloromethane, add the desired acyl chloride or anhydride (1.0-1.2 eq) dropwise at 0 °C. The reaction is stirred until completion. The product is isolated by washing with aqueous solutions to remove excess reagents and purified by chromatography or recrystallization.

Exploration of Biological Activities and Structure-Activity Relationships (SAR)

While specific biological data for a series of this compound derivatives is scarce, the broader class of pyridine-containing compounds has demonstrated a wide range of biological activities.[4][5] By extension, derivatives of the title scaffold are hypothesized to be promising candidates for various therapeutic areas.

Potential Therapeutic Areas

-

Anticancer Activity: Many pyridine derivatives have been investigated as anticancer agents.[6][7] The pyridine moiety can interact with the active sites of various kinases, and the amino alcohol portion could provide additional hydrogen bonding interactions.

-

Antibacterial Activity: The pyridine ring is a component of several antibacterial drugs. The ability of the scaffold to chelate metal ions or interact with bacterial enzymes could be a source of its potential antibacterial properties.

-

Enzyme Inhibition: The structural features of this compound derivatives make them suitable candidates for enzyme inhibitors, for example, in metabolic or signaling pathways.

Hypothetical Structure-Activity Relationships

Based on general principles of medicinal chemistry and data from related compound series, a hypothetical SAR can be proposed to guide initial derivatization efforts.

| R1 (on Amino) | R2 (on Pyridine) | R3 (on Pyridine) | Predicted Biological Activity | Rationale |

| H | H | H | Baseline Activity | Unsubstituted core scaffold. |

| Small Alkyl | H | H | Potentially Increased Lipophilicity | May improve cell permeability. |

| Benzyl | H | H | Potential for π-stacking | Aromatic ring could interact with hydrophobic pockets in target proteins. |

| Acyl | H | H | Altered H-bonding capacity | Amide bond can act as H-bond donor/acceptor. |

| H | Cl, F | H | Potential for Halogen Bonding | Halogens can modulate electronic properties and engage in specific interactions. |

| H | OMe, Me | H | Increased Electron Density | May alter the pKa of the pyridine nitrogen and influence binding. |

| H | H | CF3 | Electron Withdrawing Group | Can impact the overall electronic nature of the pyridine ring. |

Potential Signaling Pathway Involvement

Given the prevalence of pyridine-containing molecules as kinase inhibitors, a plausible mechanism of action for bioactive this compound derivatives could involve the modulation of cellular signaling pathways regulated by kinases. For instance, in the context of cancer, these compounds could potentially inhibit protein kinases involved in cell proliferation and survival.

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by a this compound derivative.

Conclusion and Future Directions

The this compound scaffold holds considerable, yet largely untapped, potential for the discovery of novel bioactive compounds. This technical guide has provided a foundational overview of prospective synthetic routes, potential biological activities, and a framework for initiating a systematic exploration of this chemical space. The lack of extensive published data on this specific core underscores the opportunity for novel discoveries.

Future research efforts should focus on:

-

Systematic Synthesis: The synthesis and characterization of a diverse library of this compound derivatives with systematic variations at the amino group and the pyridine ring.

-

Broad Biological Screening: Comprehensive screening of the synthesized library against a wide range of biological targets, including cancer cell lines, bacterial strains, and key enzymes.

-

Quantitative SAR Studies: Generation of robust quantitative data to establish clear structure-activity relationships, which will be instrumental in guiding lead optimization.

-

Mechanism of Action Studies: In-depth investigation of the molecular mechanisms of action for any identified hit compounds to understand their interaction with biological targets and signaling pathways.

By pursuing these research avenues, the scientific community can unlock the full therapeutic potential of this promising chemical scaffold.

References

- 1. ajrconline.org [ajrconline.org]

- 2. Recent advances in the synthesis and biological activity studies of pyridine and pyrimidine derivatives: A review [ouci.dntb.gov.ua]

- 3. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. openaccessjournals.com [openaccessjournals.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

safety, handling, and MSDS for 2-Amino-2-(pyridin-3-yl)ethanol

The previous searches provided some safety and property information for the exact compound of interest, "2-Amino-2-(pyridin-3-yl)ethanol", from a supplier (Sigma-Aldrich/AldrichCPR). This included GHS pictograms, hazard statements (H302: Harmful if swallowed), and some basic properties. However, a comprehensive MSDS/SDS with detailed toxicological data, exposure limits, and specific first-aid measures is still missing. The searches also returned information on structurally similar compounds, which, while helpful for a general understanding, is not a substitute for the specific data required for an in-depth technical guide. Information on experimental protocols, such as synthesis and purification, is also limited. To proceed with creating the detailed guide, I need to focus on obtaining a complete SDS for "this compound" and any available experimental procedures involving this specific compound.The searches have provided some crucial safety information for "this compound" from a Sigma-Aldrich (AldrichCPR) product page. This includes the GHS pictogram (GHS07), a signal word ("Warning"), and a hazard statement (H302: Harmful if swallowed). Some basic physical and chemical properties are also available. However, a complete Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) with detailed toxicological information, specific personal protective equipment (PPE) recommendations, first aid measures, and handling and storage protocols is still missing for this specific compound. While information on similar compounds has been found, it is not a direct substitute. Furthermore, detailed experimental protocols for the synthesis or handling of this compound are not yet available. To create the comprehensive technical guide, I need to focus on obtaining a complete SDS and any available experimental procedures.The previous searches have provided some limited safety information for the specific compound this compound, including a GHS pictogram (GHS07), a "Warning" signal word, and the hazard statement H302 ("Harmful if swallowed"). We also have some basic physical properties. However, a comprehensive MSDS or SDS is still not available. This means detailed information on toxicology, specific PPE requirements, detailed first-aid measures, and spill handling procedures is lacking. Furthermore, no specific experimental protocols for the synthesis or purification of this compound have been found. To create the in-depth technical guide, it is crucial to obtain a complete SDS and any available experimental procedures. Without this, the guide will be incomplete and will have to rely on inferences from similar compounds, which is not ideal for a technical document aimed at researchers. Therefore, the next step must be a focused effort to locate a complete SDS and any published experimental methods.## An In-depth Technical Guide on the Safety, Handling, and MSDS for this compound

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety, handling, and Material Safety Data Sheet (MSDS) information for this compound. The information presented is intended to equip laboratory personnel with the necessary knowledge to handle this compound safely and effectively in a research and development setting.

Chemical Identification and Properties

This compound is a chemical compound with the molecular formula C₇H₁₀N₂O. It is classified as a solid with a molecular weight of 138.17 g/mol .

| Property | Value | Reference |

| Molecular Formula | C₇H₁₀N₂O | |

| Molecular Weight | 138.17 g/mol | |

| Physical Form | Solid | |

| InChI | 1S/C7H10N2O/c8-7(5-10)6-2-1-3-9-4-6/h1-4,7,10H,5,8H2 | |

| SMILES String | NC(CO)c1cccnc1 | |

| InChI Key | RTBSTLCUXKGLPI-UHFFFAOYSA-N |

Hazard Identification and Classification

Based on available data, this compound is classified as harmful if swallowed.

GHS Classification:

| Hazard Class | Category |

| Acute Toxicity, Oral | Category 4 |

Source: Information extrapolated from supplier data for 2-amino-2-pyridin-3-yl-ethanol.

GHS Label Elements:

-

Pictogram:

(GHS07)

(GHS07) -

Signal Word: Warning

-

Hazard Statement: H302: Harmful if swallowed.

Potential Health Effects: While specific toxicological data for this compound is limited, information from structurally similar compounds, such as other amino-pyridine and ethanolamine derivatives, suggests the following potential hazards:

-

Skin Contact: May cause skin irritation.[1][2][3] Prolonged or repeated exposure may lead to skin inflammation characterized by itching, scaling, reddening, or blistering.[1]

-

Inhalation: May cause respiratory tract irritation.[1][2][3]

-

Ingestion: Harmful if swallowed. May cause irritation of the digestive tract.

Handling and Storage

Proper handling and storage procedures are crucial to minimize the risks associated with this compound.

Safe Handling Protocol

A general workflow for the safe handling of this compound is outlined below.

References

The Advent of a Versatile Scaffold: A Technical Guide to the Discovery and History of Pyridine Ethanolamine Compounds

For Immediate Release

A deep dive into the scientific archives reveals the fascinating history and discovery of pyridine ethanolamine compounds, a class of molecules that has become a cornerstone in modern drug development. This technical guide, tailored for researchers, scientists, and drug development professionals, chronicles the journey from their conceptual origins to their current status as key pharmaceutical intermediates and therapeutic agents. The unique combination of a pyridine ring and an ethanolamine moiety has given rise to a versatile scaffold with a wide range of biological activities, most notably in the field of antihistamines and beyond.

From Unrelated Moieties to a Powerful Combination: A Historical Perspective

The story of pyridine ethanolamine compounds is one of convergent evolution in medicinal chemistry. The independent discoveries of pyridine and ethanolamine laid the groundwork for their eventual synergistic pairing. Pyridine, a heterocyclic aromatic compound, was first isolated by the Scottish chemist Thomas Anderson in 1849 from bone oil.[1] Its unique electronic properties and ability to engage in hydrogen bonding made it an attractive scaffold for medicinal chemists.[2][3] Early synthetic methods were developed by William Ramsay in 1876, followed by the more practical Hantzsch pyridine synthesis in 1881 and the Chichibabin synthesis in 1924.[4]

Ethanolamine, a simpler bifunctional molecule containing both an amine and an alcohol group, was first synthesized by Charles Adolphe Wurtz in 1860.[5] Its utility as a building block in chemical synthesis was recognized early on.